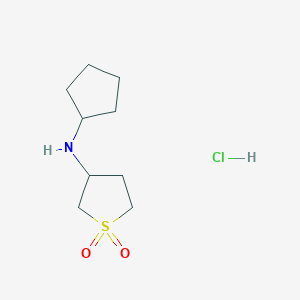

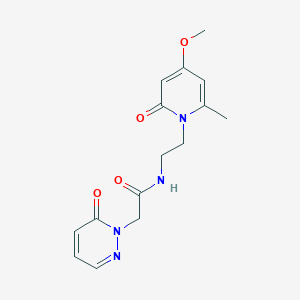

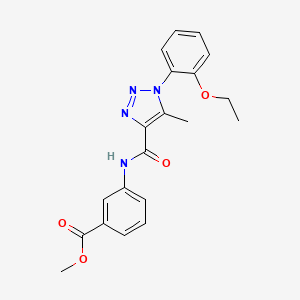

![molecular formula C26H26N4O3S B2499788 2-(2-(苄基磺酰)-1H-苯并[d]咪唑-1-基)-1-(4-苯基哌嗪-1-基)乙酮 CAS No. 886905-92-6](/img/structure/B2499788.png)

2-(2-(苄基磺酰)-1H-苯并[d]咪唑-1-基)-1-(4-苯基哌嗪-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest due to their potential applications in various fields. In the first study, a compound related to the one of interest, 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, was synthesized through the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde. The synthesis process was characterized using IR, 1H, and 13C NMR spectroscopy, which are common techniques for determining the structure of synthesized compounds . In the second study, a multicomponent, one-pot synthesis approach was used to create 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. This method involved a four-component cyclocondensation using sulphated yttria as a catalyst in ethanol, which is a highly versatile and efficient synthesis method for tetrasubstituted imidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their chemical properties and potential applications. In the first paper, theoretical investigations were performed using Density Functional Theory (DFT) with B3LYP calculations and a 6-311++G(d,p) basis set to study the thione–thiol tautomerism of the synthesized molecule. The NMR chemical shifts were calculated using the gauge-invariant atomic orbital (GIAO) method and compared with experimental data to confirm the structure . The second study does not provide detailed computational analysis but characterizes the synthesized compounds through spectroscopic methods, which are essential for confirming the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives are complex and require specific conditions for successful outcomes. The first paper does not detail the reaction mechanism but indicates that the reaction between the benzimidazole derivative and the naphthylsulfonyloxy benzaldehyde leads to the formation of the final compound . The second paper describes a multicomponent cyclocondensation reaction, which is a type of chemical reaction where multiple reactants combine to form a single product, indicating a complex reaction pathway that leads to the formation of the imidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The first paper's analysis showed that the thiol form of the molecule is more stable than the thione form and that it possesses good non-linear optical (NLO) properties, which could be significant for applications in optical technologies . The second paper does not provide specific details on the physical and chemical properties of the synthesized compounds, but the characterization techniques used, such as IR and NMR spectroscopy, are indicative of the compounds' stability and purity .

科学研究应用

微波介导的杂环化合物合成

- 该化合物已被用于高效的微波介导的苯并噻唑和苯并咪唑基杂环化合物合成。这些杂环化合物是新型吡唑并[1,5-a]嘧啶和[1,2,4]-三唑并[1,5-a]嘧啶衍生物的多功能构建模块,也可用于构建新型的侧链连接到苯并噻唑和苯并咪唑环系统的杂环化合物(Darweesh et al., 2016)。

抗菌评价

- 含有单苯磺酰基和双苯磺酰基的新型吡唑嘧啶衍生物,这些衍生物是相关衍生物,已显示出抗菌活性。一些衍生物显示出超过参考药物的活性,观察到含有一个砜基的衍生物对研究中使用的细菌和真菌比含有两个砜基的衍生物更有效(Alsaedi et al., 2019)。

电化学合成

- 已开发了该化合物衍生物的电化学合成方法。例如,对1-(4-(4-羟基苯基)哌嗪-1-基)乙酮的电化学氧化进行了研究,揭示了合成苯基哌嗪衍生物的新途径。这为在高原子经济性的水溶液中进行合成提供了简便且环保的方法(Nematollahi & Amani, 2011)。

碳钢腐蚀抑制

- 含有咪唑基分子,包括与所讨论的化合物相关的衍生物,已被应用作为酸性介质中碳钢的腐蚀抑制剂。研究表明,抑制效率与抑制剂分子的全局硬度相关,表明较软的分子导致更高的抗腐蚀效率(Costa et al., 2021)。

属性

IUPAC Name |

2-(2-benzylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S/c31-25(29-17-15-28(16-18-29)22-11-5-2-6-12-22)19-30-24-14-8-7-13-23(24)27-26(30)34(32,33)20-21-9-3-1-4-10-21/h1-14H,15-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWRFWGIWOJIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

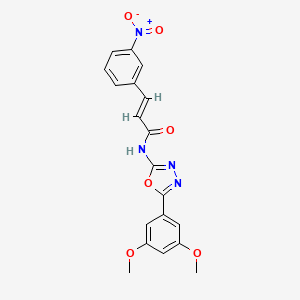

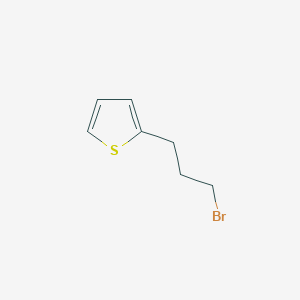

![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)

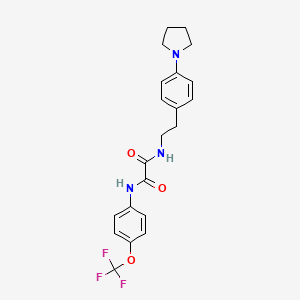

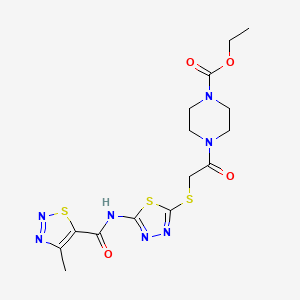

![N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2499706.png)

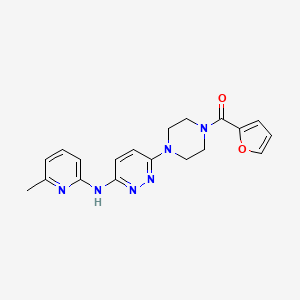

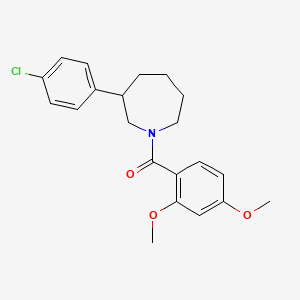

![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)